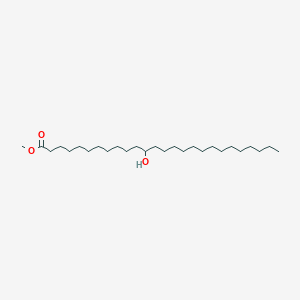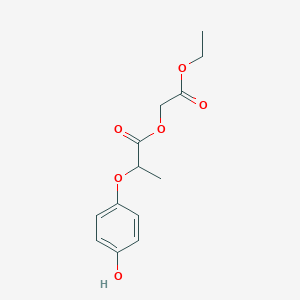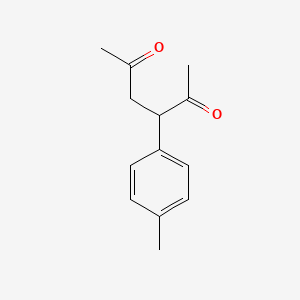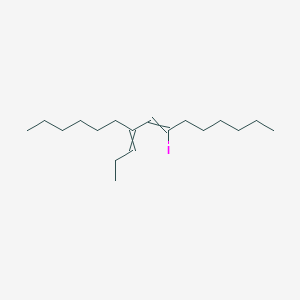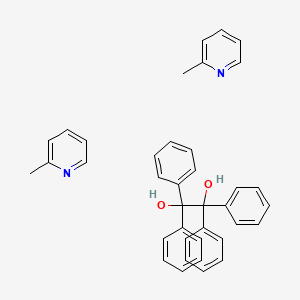![molecular formula C12H22 B14226018 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 821771-26-0](/img/structure/B14226018.png)
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes two isopropyl groups attached to a bicyclo[310]hexane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with cyclopropylanilines in the presence of an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
科学研究应用
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing bioactive molecules.
Materials Science: Its bicyclic framework can be used in the development of new materials with specific properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with molecular targets through its bicyclic structure. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.
相似化合物的比较
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to various frameworks.
Uniqueness
1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of two isopropyl groups, which confer distinct chemical and physical properties compared to other bicyclic compounds.
属性
CAS 编号 |
821771-26-0 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
1,4-di(propan-2-yl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22/c1-8(2)10-5-6-12(9(3)4)7-11(10)12/h8-11H,5-7H2,1-4H3 |
InChI 键 |
XXOSTWOXLJFWBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC2(C1C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


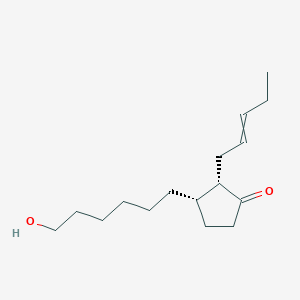
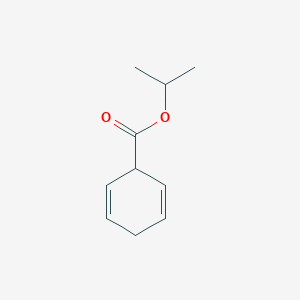
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

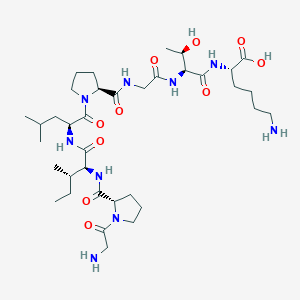
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

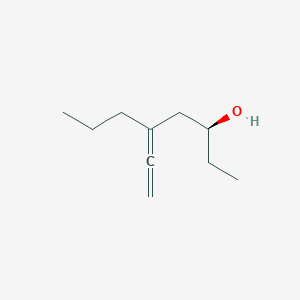
![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
